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2-(4-METHOXYPHENYL)-3-(4-METHYLPYRIDIN-2-YL)-3,4-DIHYDROQUINAZOLIN-4-ONE
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Overview
Description
2-(4-METHOXYPHENYL)-3-(4-METHYLPYRIDIN-2-YL)-3,4-DIHYDROQUINAZOLIN-4-ONE is a complex organic compound that belongs to the quinazolinone family This compound is characterized by its unique structure, which includes a methoxyphenyl group, a methylpyridinyl group, and a dihydroquinazolinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-METHOXYPHENYL)-3-(4-METHYLPYRIDIN-2-YL)-3,4-DIHYDROQUINAZOLIN-4-ONE typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-methoxybenzaldehyde with 2-aminobenzamide, followed by cyclization and subsequent functionalization to introduce the 4-methylpyridin-2-yl group. The reaction conditions often require the use of catalysts, such as Lewis acids, and solvents like ethanol or dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
2-(4-METHOXYPHENYL)-3-(4-METHYLPYRIDIN-2-YL)-3,4-DIHYDROQUINAZOLIN-4-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinazolinone derivatives.
Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and efficiency.
Major Products
The major products formed from these reactions include various quinazolinone and dihydroquinazolinone derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound has shown promise in biological assays, particularly in the inhibition of certain enzymes and receptors.
Medicine: Preliminary studies suggest that it may have therapeutic potential in treating diseases such as cancer and neurodegenerative disorders.
Industry: It is used in the development of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism by which 2-(4-METHOXYPHENYL)-3-(4-METHYLPYRIDIN-2-YL)-3,4-DIHYDROQUINAZOLIN-4-ONE exerts its effects is complex and involves multiple molecular targets and pathways. It is believed to interact with specific enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways involved in cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-METHOXYPHENYL)-3-(4-METHYLPYRIDIN-2-YL)-3,4-DIHYDROQUINAZOLIN-2-ONE
- 2-(4-METHOXYPHENYL)-3-(4-METHYLPYRIDIN-2-YL)-3,4-DIHYDROQUINAZOLIN-3-ONE
Uniqueness
Compared to similar compounds, 2-(4-METHOXYPHENYL)-3-(4-METHYLPYRIDIN-2-YL)-3,4-DIHYDROQUINAZOLIN-4-ONE is unique due to its specific substitution pattern and the presence of both methoxy and methyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-(4-methoxyphenyl)-3-(4-methylpyridin-2-yl)quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O2/c1-14-11-12-22-19(13-14)24-20(15-7-9-16(26-2)10-8-15)23-18-6-4-3-5-17(18)21(24)25/h3-13H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVPPYLJOIJIIGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)N2C(=NC3=CC=CC=C3C2=O)C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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